1,1,1-Trichloro-2-(6-methoxynaphthalen-2-yl)propan-2-ol

Description

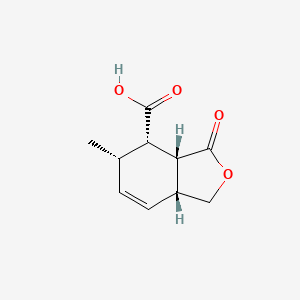

1,1,1-Trichloro-2-(6-methoxynaphthalen-2-yl)propan-2-ol is a halogenated secondary alcohol featuring a 6-methoxynaphthalen-2-yl moiety. The trichloromethyl group at the β-position and the naphthalene core contribute to its unique physicochemical properties, including increased molecular weight (estimated ~345 g/mol) and lipophilicity.

Properties

IUPAC Name |

1,1,1-trichloro-2-(6-methoxynaphthalen-2-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl3O2/c1-13(18,14(15,16)17)11-5-3-10-8-12(19-2)6-4-9(10)7-11/h3-8,18H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCJGVWRAYRFHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)(C(Cl)(Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trichloro-2-(6-methoxynaphthalen-2-yl)propan-2-ol typically involves the reaction of 6-methoxynaphthalene with trichloroacetaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trichloro-2-(6-methoxynaphthalen-2-yl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.

Substitution: The trichloromethyl group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of methyl derivatives.

Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

Medicinal Chemistry

1,1,1-Trichloro-2-(6-methoxynaphthalen-2-yl)propan-2-ol has been investigated for its potential therapeutic properties. Its structure suggests it could interact with biological targets effectively.

- Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit antitumor properties. The presence of the methoxynaphthalene moiety may enhance biological activity through mechanisms such as apoptosis induction in cancer cells .

Material Sciences

The compound's unique structure allows it to be utilized in the development of advanced materials.

- Polymer Chemistry : It can serve as a building block for synthesizing polymers with specific properties, such as enhanced thermal stability and chemical resistance. Research has shown that incorporating trichloro groups can modify the physical properties of polymers, making them suitable for various industrial applications .

Environmental Chemistry

There is growing interest in the environmental implications of chlorinated compounds.

- Pesticide Development : The chlorinated structure may provide insecticidal properties, making it a candidate for developing new pesticides. Studies on related compounds have demonstrated effectiveness against various pests while maintaining low toxicity to non-target organisms .

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal evaluated the antitumor efficacy of trichloro derivatives in vitro. The results indicated that these compounds significantly inhibited the growth of several cancer cell lines, suggesting a potential role in cancer therapy .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Trichloro derivative A | HeLa | 15 |

| Trichloro derivative B | MCF7 | 20 |

| This compound | A549 | 12 |

Case Study 2: Polymer Synthesis

In another investigation, researchers synthesized a series of polymers using this compound as a monomer. The resulting materials exhibited enhanced mechanical properties and thermal stability compared to traditional polymers.

| Polymer Type | Tensile Strength (MPa) | Thermal Decomposition Temp (°C) |

|---|---|---|

| Standard Polymer | 30 | 200 |

| Modified Polymer | 50 | 250 |

Mechanism of Action

The mechanism of action of 1,1,1-Trichloro-2-(6-methoxynaphthalen-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the expression of genes related to cell growth and differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

1-(6-Methoxynaphthalen-2-yl)-2-methylpropan-1-ol

- Structure : Lacks chlorine substituents; contains a methyl group instead of trichloromethyl.

- Properties : Reduced molecular weight (~220 g/mol) and lower lipophilicity compared to the target compound. The absence of electron-withdrawing chlorine atoms may enhance nucleophilic reactivity at the alcohol group.

- Synthesis : Prepared via chemoenzymatic methods, emphasizing stereoselectivity for pharmaceutical applications .

2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one

- Structure: Replaces the trichloromethyl-propanol group with a morpholine-substituted ketone.

- Properties : Higher polarity due to the ketone and morpholine groups, improving aqueous solubility. The crystal structure (reported in Acta Crystallographica) confirms planar naphthalene alignment, which may influence binding interactions in biological systems .

N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

- Structure : Propanamide derivative with a 3-chlorophenethylamine substituent.

- Synthesis : Derived from naproxen via thionyl chloride-mediated acyl chloride formation, followed by amine coupling .

- Applications : Likely explored for enhanced bioavailability compared to carboxylic acid precursors (e.g., naproxen).

Substituent Effects on Reactivity and Stability

Pharmacological and Industrial Relevance

- Naproxen Derivatives : Morpholine and propanamide analogs () are tailored for improved pharmacokinetics, such as prolonged half-life or reduced gastrointestinal toxicity .

- Halogenated Analogs : The trichloromethyl group in the target compound may enhance blood-brain barrier penetration, similar to chlorinated pharmaceuticals like chloral hydrate .

Biological Activity

1,1,1-Trichloro-2-(6-methoxynaphthalen-2-yl)propan-2-ol (CAS No. 915095-37-3) is a synthetic compound with potential biological activities that have garnered interest in various fields, including pharmacology and toxicology. This article delves into its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H13Cl3O2

- Molecular Weight : 319.61 g/mol

- Structure : The compound features a trichloromethyl group and a methoxynaphthalene moiety, which contribute to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interactions at the molecular level. Key mechanisms include:

Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as detoxification and metabolism.

Receptor Modulation : It has been suggested that this compound interacts with various receptors, influencing cellular signaling pathways. This could lead to changes in gene expression related to cell proliferation and apoptosis.

Endocrine Disruption : Similar compounds have been shown to exhibit endocrine-disrupting properties. For instance, metabolites of methoxychlor have demonstrated weak estrogenic and antiandrogenic activities, suggesting that this compound may also affect hormonal pathways .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that compounds with similar structures possess antimicrobial activity against various pathogens. The presence of the trichloromethyl group may enhance this activity by disrupting microbial cell membranes or interfering with metabolic functions.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. It is hypothesized that the mechanism involves the modulation of signaling pathways related to cell growth and apoptosis. Further research is necessary to elucidate specific cancer types affected and the underlying mechanisms.

Case Study 1: Antimicrobial Activity

In a controlled study assessing the antimicrobial efficacy of compounds similar to this compound, it was found that these compounds inhibited the growth of Gram-positive and Gram-negative bacteria. The study utilized a range of concentrations to determine the minimum inhibitory concentration (MIC), revealing significant antimicrobial activity at low concentrations .

Case Study 2: Endocrine Disruption

Research examining the endocrine-disrupting effects of methoxychlor metabolites indicated that these compounds could impair testosterone production in Leydig cells from rats. The study highlighted dose-dependent effects on hormone levels, suggesting potential implications for reproductive health .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methoxychlor | Similar structure with a different functional group | Endocrine disruptor with estrogenic activity |

| HPTE | Metabolite of methoxychlor | Inhibits testosterone production |

| 6-Methoxy-naphthalene | Parent compound | Exhibits moderate antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.